

# Initial Characterization of (R)-Molibresib Carboxylic Acid: A Technical Guide

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## Compound of Interest

Compound Name: *(R)-I-BET762 carboxylic acid*

Cat. No.: *B10800863*

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## Abstract

(R)-Molibresib carboxylic acid, the (R)-enantiomer of I-BET762 carboxylic acid, is a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD4 with a reported pIC<sub>50</sub> of 5.1.[1][2] This molecule serves as a critical component, or "warhead," in the development of Proteolysis Targeting Chimeras (PROTACs) aimed at the degradation of BET proteins.[1][2] This technical guide provides a comprehensive overview of the initial characterization of (R)-Molibresib carboxylic acid, including its physicochemical properties, biological activity, and detailed experimental protocols for its evaluation. The methodologies outlined herein are standard for the characterization of small molecule BET inhibitors and PROTAC warheads, providing a framework for researchers in the field of targeted protein degradation and epigenetic modulation.

## Physicochemical Properties

A summary of the known and predicted physicochemical properties of (R)-Molibresib carboxylic acid is presented in Table 1. It is important to note that some of these properties are derived from data for its enantiomer, (S)-I-BET762 carboxylic acid, and are expected to be identical.

Table 1: Physicochemical Properties of (R)-Molibresib Carboxylic Acid

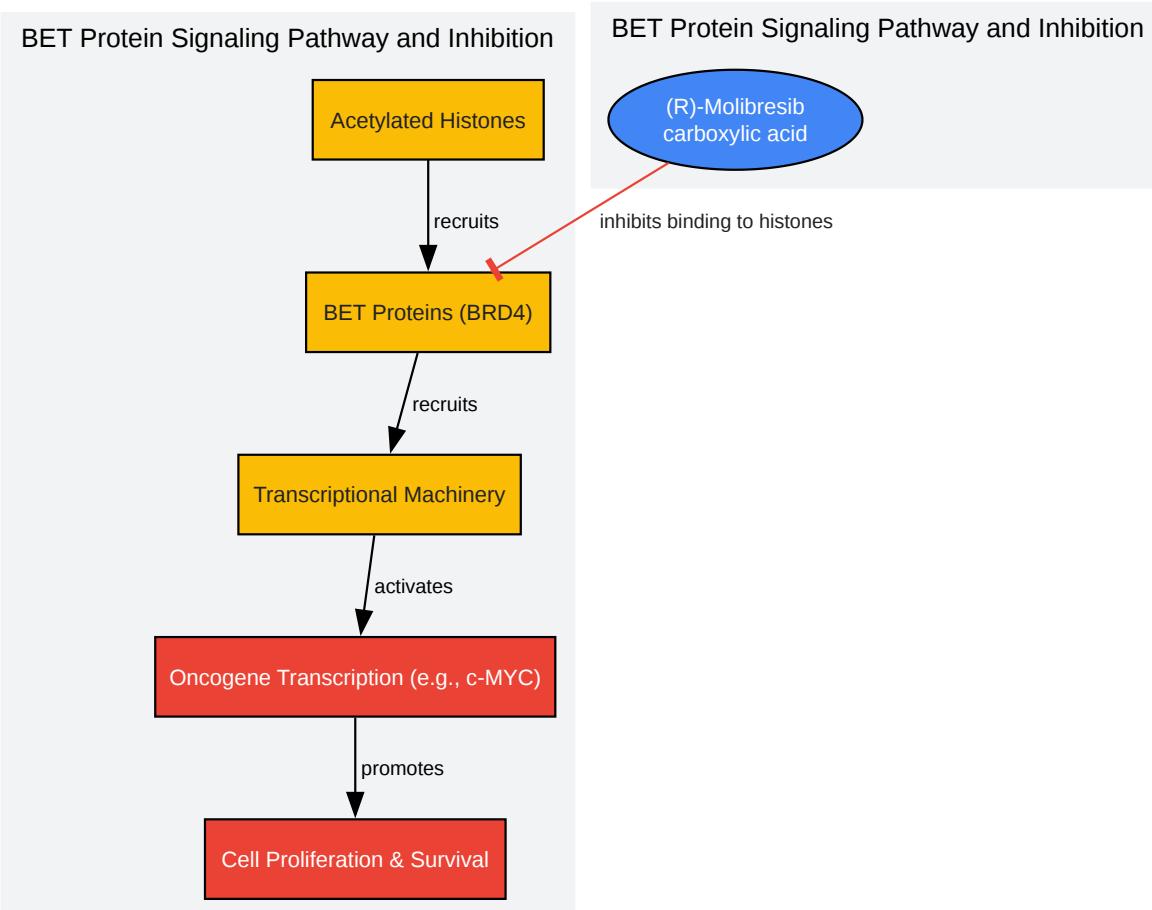
Property	Value	Source
IUPAC Name	2-[(4R)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[ <a href="#">1</a> ][ <a href="#">3</a> ] [ <a href="#">4</a> ]triazolo[4,3-a][ <a href="#">1</a> ] [ <a href="#">4</a> ]benzodiazepin-4-yl]acetic acid	(Inferred)
Molecular Formula	C <sub>20</sub> H <sub>17</sub> ClN <sub>4</sub> O <sub>3</sub>	[ <a href="#">1</a> ]
Molecular Weight	396.8 g/mol	[ <a href="#">1</a> ]
pIC <sub>50</sub> (BRD4)	5.1	[ <a href="#">1</a> ][ <a href="#">2</a> ]
Solubility	DMSO: 100 mg/mL (252.00 mM)	[ <a href="#">2</a> ]
Appearance	(Not specified, likely a solid)	
Storage	Stock solution: -80°C for 6 months; -20°C for 1 month	[ <a href="#">2</a> ]

## Biological Activity and Mechanism of Action

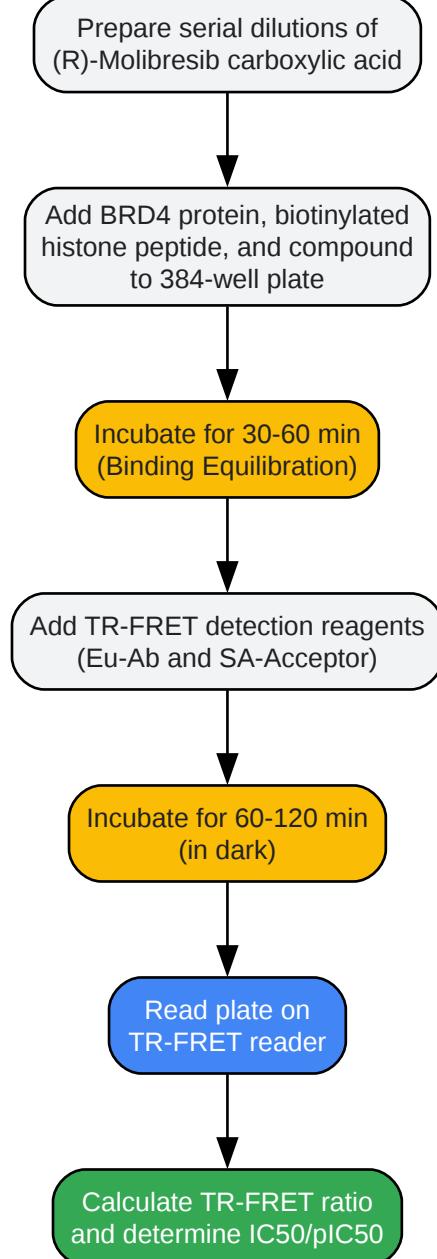
(R)-Molibresib carboxylic acid functions as a competitive inhibitor of BET bromodomains. These bromodomains are "readers" of epigenetic marks, specifically recognizing acetylated lysine residues on histone tails. By binding to the acetyl-lysine binding pocket of BET proteins, particularly BRD4, (R)-Molibresib carboxylic acid displaces them from chromatin. This prevents the recruitment of transcriptional machinery necessary for the expression of key oncogenes, most notably c-MYC. The inhibition of this signaling pathway ultimately leads to decreased cell proliferation and induction of apoptosis in cancer cells dependent on BET protein function.

As a PROTAC warhead, the carboxylic acid moiety of the molecule provides a crucial attachment point for a linker connected to an E3 ligase-recruiting ligand. The resulting heterobifunctional PROTAC molecule brings the target BET protein into close proximity with the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the BET protein.

## BET Protein Signaling Pathway and Inhibition



## TR-FRET Assay Workflow



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## References

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